molecular formula C18H15FN2O2S B2530509 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 868375-99-9

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2530509
CAS No.: 868375-99-9
M. Wt: 342.39
InChI Key: KAPWRIVXEASYNM-ZZEZOPTASA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic small molecule belonging to the 2-iminobenzothiazoline class, a scaffold recognized for its diverse biological potential. Compounds with this core structure have been investigated for a range of pharmacological activities, including serving as kinase inhibitors in therapeutic development, demonstrating antimicrobial properties, and acting as radical scavengers. The specific structural features of this compound—including the 4-fluorobenzamide moiety and the 3-allyl substituent—are key for its interaction with biological targets and are subjects of ongoing research. Researchers are exploring its application in areas such as medicinal chemistry for hit-to-lead optimization and in chemical biology as a tool compound for probing cellular pathways. Its mechanism of action is hypothesized to involve specific, high-affinity binding to enzyme active sites, such as those in protein kinases, thereby modulating downstream signaling cascades. This product is intended for non-clinical research applications only.

Properties

IUPAC Name

4-fluoro-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-3-11-21-16-14(23-2)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(19)10-8-12/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPWRIVXEASYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Allyl and Methoxy Groups: The allyl and methoxy groups are introduced through alkylation reactions. For instance, the allyl group can be introduced by reacting the benzo[d]thiazole derivative with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Group: The ylidene group is formed by the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.

    Introduction of the Fluorobenzamide Group: The final step involves the introduction of the fluorobenzamide group through an amide coupling reaction. This can be achieved by reacting the benzo[d]thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the ylidene group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial strains and cancer cell lines, making it a potential candidate for the development of new antibiotics and anticancer drugs.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and target specific proteins makes it a potential drug candidate for the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets in cells. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For instance, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical structural differences and similarities with related compounds:

Compound Name (CAS/Ref) Core Structure Key Substituents Notable Functional Groups
Target Compound (N/A) Benzo[d]thiazole 3-allyl, 4-methoxy, 4-fluorobenzamide C=O (amide), C=N (imine), OCH₃, F
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide (898435-27-3) Benzo[d]thiazole 3-allyl, 6-fluoro, 4-(methylthio)benzamide C=O (amide), S-CH₃, F
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (868376-72-1) Benzo[d]thiazole 3-allyl, 4-methoxy, 2,3-dihydrodioxine-carboxamide C=O (amide), OCH₃, fused dioxane ring
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide () Thiadiazole 5-pyridinyl, 3-phenyl, benzamide C=O (amide, acetyl), C=N (imine)
N-((Z)-3-Ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide (1007540-88-6) Benzo[d]thiazole 3-ethyl, 4-fluoro, 4-sulfonylazepane C=O (amide), SO₂, F

Key Observations :

  • Electronic Effects: The 4-fluoro substituent in the target compound enhances electrophilicity compared to non-fluorinated analogs (e.g., ).
  • Steric Considerations : Allyl groups introduce steric bulk, which may hinder rotational freedom or binding interactions relative to ethyl or methyl substituents (e.g., ) .

Physical and Spectral Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Z)-N-(3-allyl-6-fluoro...) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl... (8a)
Melting Point N/A N/A 290°C
IR (C=O) ~1600–1700 cm⁻¹ (estimated) N/A 1679, 1605 cm⁻¹ (dual C=O)
^1H-NMR Aromatic protons near δ 7.0–8.5 (predicted) δ 7.36–7.72 (Ar-H), δ 8.04–8.39 (pyridinyl) δ 7.47–8.39 (Ar-H, pyridinyl)

Spectral Insights :

  • The Z-configuration likely induces distinct NMR shifts for imine protons, as seen in and , where substituents like fluorine or sulfonyl groups deshield adjacent protons .
  • Dual C=O stretches in analogs (e.g., 8a) correlate with acetyl and amide groups, whereas the target compound exhibits a single amide C=O .

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C18H17N3O4SC_{18}H_{17}N_{3}O_{4}S with a molecular weight of 359.4 g/mol. The compound features a unique structural configuration that contributes to its biological activity.

PropertyValue
Molecular FormulaC18H17N3O4S
Molecular Weight359.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties make it a promising candidate for the development of new antimicrobial agents. The compound has been shown to be effective against various strains of bacteria and fungi, suggesting its potential utility in treating infections caused by resistant pathogens.

Anticancer Potential

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in vitro. Studies have reported cytotoxic effects against several cancer cell lines, indicating that it may interfere with cancer cell proliferation and induce apoptosis. This makes it a subject of interest for further pharmacological studies aimed at cancer treatment.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzo[d]thiazole derivatives, including this compound. The results showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
  • Cytotoxicity Assays : In another study, the cytotoxic effects of the compound were assessed using MTT assays on human cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases in cancer cells.

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